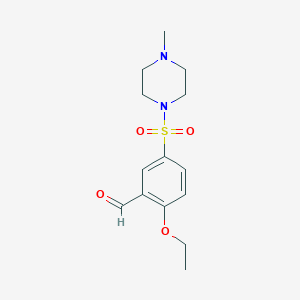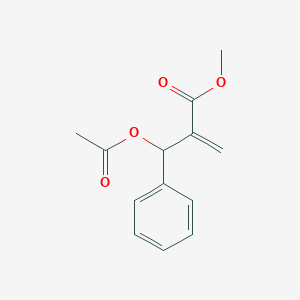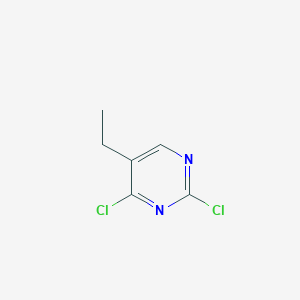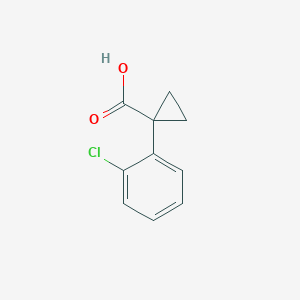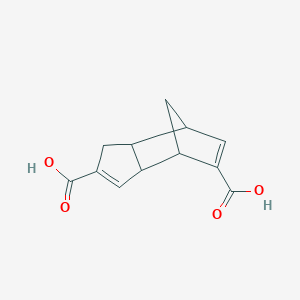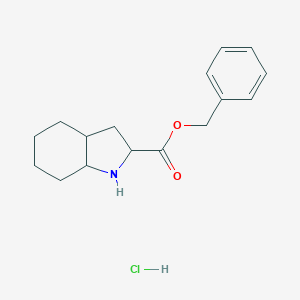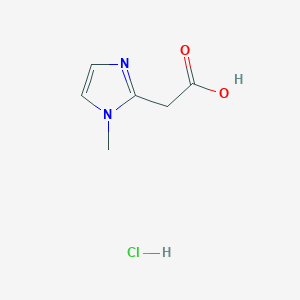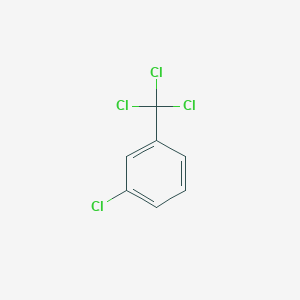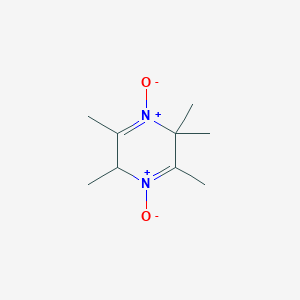
2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide, also known as PQQ, is a redox cofactor that is found in many bacterial enzymes. It has been shown to have a number of important biological functions, including the ability to act as an antioxidant, to promote mitochondrial biogenesis, and to enhance cognitive function. In
作用機序
The mechanism of action of 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide is not yet fully understood, but it is believed to involve the activation of a number of different signaling pathways within cells. 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide has been shown to activate the transcription factor PGC-1α, which is involved in the regulation of mitochondrial biogenesis. It is also believed to act as an antioxidant by scavenging free radicals and reducing oxidative stress.
生化学的および生理学的効果
2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide has a number of important biochemical and physiological effects. It has been shown to promote mitochondrial biogenesis, which can help to improve energy production and reduce the risk of age-related diseases. It also acts as an antioxidant, which can help to protect cells from oxidative damage. In addition, 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide has been shown to enhance cognitive function, particularly in areas related to memory and learning.
実験室実験の利点と制限
One of the advantages of using 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable, which makes it a good candidate for use in long-term studies. However, there are some limitations to the use of 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide in lab experiments. For example, it can be difficult to control the dosage of 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide, which can make it difficult to compare results between different studies.
将来の方向性
There are a number of future directions for research on 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide. One area that is of particular interest is the potential role of 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Other areas of research include the potential use of 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide as a dietary supplement to promote mitochondrial biogenesis and improve cognitive function, and the development of new methods for synthesizing 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide that are more efficient and cost-effective.
合成法
The synthesis of 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide can be achieved through a number of different methods, including chemical synthesis and microbial fermentation. One of the most common methods for synthesizing 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide is through the use of microorganisms such as Gluconobacter oxydans and Methylobacterium extorquens. These microorganisms are able to produce 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide through a biosynthetic pathway that involves the conversion of tyrosine to 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide.
科学的研究の応用
2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide has been the subject of a great deal of scientific research in recent years, due to its potential health benefits. Some of the most promising areas of research include the role of 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide in promoting mitochondrial biogenesis, its ability to act as an antioxidant, and its potential to enhance cognitive function.
特性
CAS番号 |
118176-38-8 |
|---|---|
製品名 |
2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide |
分子式 |
C9H16N2O2 |
分子量 |
184.24 g/mol |
IUPAC名 |
2,3,5,5,6-pentamethyl-1,4-dioxido-2H-pyrazine-1,4-diium |
InChI |
InChI=1S/C9H16N2O2/c1-6-7(2)11(13)9(4,5)8(3)10(6)12/h6H,1-5H3 |
InChIキー |
ZPYYBVBZMIPJLT-UHFFFAOYSA-N |
SMILES |
CC1C(=[N+](C(C(=[N+]1[O-])C)(C)C)[O-])C |
正規SMILES |
CC1C(=[N+](C(C(=[N+]1[O-])C)(C)C)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



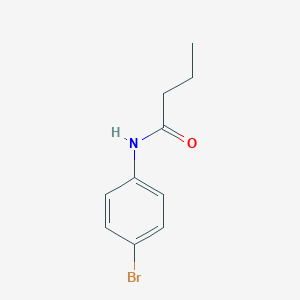

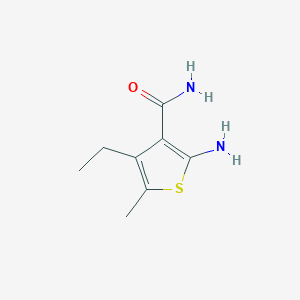
![3,4,6-Trimethylbenzo[d]isoxazole](/img/structure/B52284.png)

